Trans-4-isobutoxycyclohexanamine
Description
Contextualization of Cyclohexanamine Derivatives in Contemporary Organic Synthesis
Cyclohexanamine derivatives are a class of organic compounds characterized by a cyclohexane (B81311) ring bearing an amino group. ontosight.airesearchgate.net This structural motif is a cornerstone in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials. The parent compound, cyclohexylamine (B46788), is produced through the hydrogenation of aniline (B41778) or the alkylation of ammonia (B1221849) with cyclohexanol (B46403) and serves as a precursor to various industrial chemicals, including vulcanization accelerators and corrosion inhibitors. wikipedia.org
In the realm of medicinal chemistry, the cyclohexanamine scaffold is a key structural element in numerous therapeutic agents. google.com Its derivatives have been investigated for a range of biological activities, including as analgesics, anti-inflammatories, and antimicrobial agents. ontosight.airesearchgate.net For instance, the introduction of a cyclohexylamine moiety into certain molecules has been shown to enhance their antiproliferative activity. researchgate.net The utility of this scaffold is further exemplified by its presence in drugs such as the mucolytic agent Bromhexine and the antidiabetic medication Glibenclamide. wikipedia.org
The stereochemistry of substituted cyclohexanes is crucial for their biological activity and physical properties. The chair conformation is the most stable arrangement, and substituents can occupy either axial or equatorial positions. Generally, a substituent in the equatorial position is more stable due to the minimization of steric hindrance, specifically 1,3-diaxial interactions. libretexts.orglibretexts.org This principle is fundamental in the design and synthesis of specific stereoisomers of cyclohexanamine derivatives for targeted applications.
Significance of Trans-4-isobutoxycyclohexanamine as a Specialized Synthetic Building Block
The significance of this compound as a synthetic building block lies in the specific combination of its structural features: the trans-1,4-disubstituted cyclohexane core, the primary amine, and the isobutoxy group. The trans configuration locks the two substituents on opposite sides of the ring, which in a chair conformation, allows for a diequatorial arrangement, leading to high thermodynamic stability. libretexts.orgyoutube.com This stereochemical rigidity is often a desirable feature in the design of bioactive molecules, as it can lead to more specific interactions with biological targets.
The primary amine group is a versatile functional handle for a multitude of chemical transformations. It can readily participate in reactions such as N-alkylation, acylation, and reductive amination to build more complex molecular architectures. This reactivity is central to its role as a building block in combinatorial chemistry and fragment-based drug discovery.
The isobutoxy group, a bulky and lipophilic ether linkage, can significantly influence the physicochemical properties of a molecule. Its presence can enhance solubility in nonpolar organic solvents and modulate lipophilicity (logP), which is a critical parameter for the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. Furthermore, the ether linkage is generally more resistant to metabolic degradation than ester or amide bonds, potentially improving the metabolic stability and pharmacokinetic profile of a parent compound. The replacement of aromatic rings with saturated bioisosteres like substituted cyclohexanes is a growing strategy in medicinal chemistry to improve properties such as water solubility and to secure novel intellectual property. nih.gov
The stereoselective synthesis of trans-4-substituted cyclohexane-1-amines is an area of active research. nih.govresearchgate.net Enzymatic methods using transaminases have been developed for the highly diastereoselective production of these compounds, which are key intermediates in the synthesis of pharmaceuticals like the antipsychotic drug cariprazine. nih.govresearchgate.net These advanced synthetic methods underscore the industrial relevance of accessing pure trans isomers of 4-substituted cyclohexanamines.
Scope and Research Trajectories Pertaining to this compound
While dedicated studies on this compound are not prevalent in the current literature, its structural characteristics suggest several promising research avenues.
Synthetic Methodology Development: Research could focus on the efficient and stereoselective synthesis of this compound. Potential synthetic routes could be adapted from established methods for similar compounds. For example, a Curtius or Hofmann rearrangement starting from trans-4-isobutoxycyclohexanecarboxylic acid could be explored. google.com Another approach could involve the reductive amination of 4-isobutoxycyclohexanone, followed by the separation of stereoisomers or a stereoselective reduction. The development of one-pot cascade reactions combining keto reductases and amine transaminases offers a modular route to both cis and trans isomers of related 4-substituted aminocyclohexanols. d-nb.info
Medicinal Chemistry Applications: As a synthetic building block, this compound could be incorporated into screening libraries for the discovery of new bioactive compounds. Its potential as a fragment in the design of inhibitors for various enzymes or receptors could be investigated. The combination of the rigid trans-cyclohexane scaffold and the lipophilic isobutoxy group may offer a unique profile for targeting protein-protein interactions or binding to hydrophobic pockets in enzymes. Patents on cyclic amine derivatives for treating diseases like atherosclerosis and rheumatoid arthritis highlight the ongoing interest in this class of compounds for drug development. google.com
Materials Science: Amines are known to be effective curing agents for epoxy resins and can be used to modify the surface properties of materials. The specific stereochemistry and the presence of the isobutoxy group in this compound could lead to polymers with unique thermal or mechanical properties.
The following table outlines the key structural features of this compound and their implications for its synthetic utility.
| Structural Feature | Implication for Synthetic Utility |
| trans-1,4-Disubstituted Cyclohexane Core | Provides a conformationally rigid and thermodynamically stable scaffold. libretexts.org |
| Primary Amine Group | Acts as a versatile nucleophile for forming amides, sulfonamides, and secondary or tertiary amines. |
| Isobutoxy Group | Modulates lipophilicity and metabolic stability, potentially improving pharmacokinetic properties. |
Future research on this compound and its derivatives will likely focus on unlocking its potential in these areas, contributing to the broader field of advanced organic synthesis and the development of new functional molecules.
Structure
3D Structure
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
4-(2-methylpropoxy)cyclohexan-1-amine |
InChI |
InChI=1S/C10H21NO/c1-8(2)7-12-10-5-3-9(11)4-6-10/h8-10H,3-7,11H2,1-2H3 |
InChI Key |
JLXUOBFJEACSLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1CCC(CC1)N |
Origin of Product |
United States |
Stereochemical and Conformational Analysis of Trans 4 Isobutoxycyclohexanamine
Elucidation of trans-Configuration and its Stereoelectronic Implications in Cyclohexane (B81311) Systems
The term "trans" in disubstituted cyclohexanes signifies that the two substituents are located on opposite sides of the ring's average plane. In the context of trans-4-isobutoxycyclohexanamine, the isobutoxy and amine groups are positioned across from each other. Cyclohexane predominantly adopts a chair conformation, which is the most stable arrangement as it minimizes both angle strain, with bond angles close to the ideal 109.5°, and torsional strain, by maintaining a staggered arrangement of substituents on adjacent carbons. libretexts.orglibretexts.org
For a trans-1,4-disubstituted cyclohexane, two principal chair conformations are possible through a process known as a ring flip: one where both substituents are in axial positions (diaxial) and another where both are in equatorial positions (diequatorial). The diequatorial conformation is overwhelmingly favored in most cases. fiveable.me This preference is primarily due to the avoidance of destabilizing 1,3-diaxial interactions, a form of steric strain that occurs when axial substituents are in close proximity to other axial hydrogens on the same side of the ring. libretexts.orgopenochem.org Larger, bulkier substituents exert a greater steric hindrance, making their placement in the more spacious equatorial positions energetically favorable. libretexts.org The energy difference between the two chair conformations can be significant, leading to an equilibrium that heavily favors the diequatorial conformer. unizin.org
Diastereoselectivity and Enantioselectivity in Cyclohexanamine Structures
The synthesis of substituted cyclohexanamines like this compound, which contains two stereocenters (at C1 and C4), raises important considerations of stereoselectivity. The formation of stereoisomers that are not mirror images of each other is known as diastereoselectivity, while the preferential formation of one enantiomer over its mirror image is termed enantioselectivity.
Achieving high levels of stereocontrol is a significant goal in modern organic synthesis, as different stereoisomers can exhibit distinct biological activities. researchgate.net A variety of strategies have been developed to synthesize chiral cyclohexylamine (B46788) derivatives with high stereochemical purity. These include:
Organocatalytic Asymmetric Reactions: The use of small chiral organic molecules as catalysts has emerged as a powerful tool for creating specific stereoisomers. For instance, organocatalytic cascade reactions can construct multiple C-C bonds and stereogenic centers in a highly controlled manner, leading to enantiomerically enriched cyclohexylamine precursors. fiveable.metransformationtutoring.com
Biocatalysis: Enzymes, such as transaminases and hydrolases, can be employed to perform highly stereoselective transformations. Biocatalytic methods have been used to synthesize 3-substituted cyclohexylamine derivatives from prochiral diketones with excellent control over the formation of two chiral centers. libretexts.org
Chiral Resolution: This classical method involves separating a racemic mixture (a 50:50 mixture of enantiomers) into its constituent enantiomers. libretexts.org This is often achieved by reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by physical means like crystallization due to their different solubilities. libretexts.org While effective, a key drawback is that the maximum theoretical yield for the desired enantiomer is 50%. rsc.org
Asymmetric Synthesis: This approach aims to directly synthesize a single enantiomer or diastereomer, avoiding the need for resolution. researchgate.net Photocatalyzed [4+2] cycloaddition reactions, for example, have been developed to access highly functionalized cyclohexylamine derivatives with excellent diastereoselectivities. libretexts.org
These methods underscore the importance of controlling the three-dimensional arrangement of atoms in the synthesis of complex molecules like substituted cyclohexanamines. The ability to selectively produce the desired trans diastereomer, and even a specific enantiomer of that diastereomer, is crucial for applications in pharmaceuticals and materials science.
Advanced Conformational Studies of this compound and Analogues
Determining the precise three-dimensional structure and conformational preferences of molecules requires a combination of experimental spectroscopic techniques and theoretical computational methods.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used tool for the conformational analysis of cyclohexane derivatives. unizin.org The key parameter for this analysis is the vicinal proton-proton coupling constant (³JHH), which is the coupling between protons on adjacent carbon atoms. The magnitude of this coupling is dependent on the dihedral angle between the two C-H bonds, as described by the Karplus relationship. fiveable.me
This relationship allows for the clear distinction between different spatial arrangements of protons:
Axial-Axial (ax-ax) Coupling: Protons in a trans-diaxial arrangement have a dihedral angle of approximately 180°, resulting in a large coupling constant, typically in the range of 10-13 Hz. libretexts.orglibretexts.org
Axial-Equatorial (ax-eq) and Equatorial-Equatorial (eq-eq) Coupling: These arrangements have dihedral angles of around 60°, which lead to much smaller coupling constants, typically between 2-5 Hz. libretexts.orglibretexts.org
By analyzing the splitting patterns and measuring the coupling constants for the proton at C1 (attached to the amine) and C4 (attached to the isobutoxy group), the conformational preference can be unequivocally determined. For this compound, the observation of large ³JHH values for the methine protons at C1 and C4 would confirm that these protons are in axial positions, meaning the isobutoxy and amino substituents are in the preferred diequatorial conformation. Two-dimensional NMR techniques, such as COSY and HSQC, can further aid in the assignment of all proton and carbon signals. transformationtutoring.com
Infrared (IR) spectroscopy can also provide conformational information. The vibrational frequencies of C-H, C-N, and C-O bonds can be sensitive to their axial or equatorial orientation. masterorganicchemistry.com For primary amines, characteristic N-H stretching bands appear in the 3300-3400 cm⁻¹ region, an N-H bending vibration is observed around 1580-1650 cm⁻¹, and C-N stretching for aliphatic amines is found between 1020-1250 cm⁻¹. ijert.org Subtle shifts in these frequencies can sometimes be correlated with specific conformer populations, although these assignments are often less definitive than those from NMR. researchgate.net
| Proton Relationship | Approximate Dihedral Angle | Typical Coupling Constant (Hz) |
|---|---|---|
| Axial - Axial | ~180° | 10 - 13 |
| Axial - Equatorial | ~60° | 2 - 5 |
| Equatorial - Equatorial | ~60° | 2 - 5 |
Alongside experimental methods, computational chemistry provides powerful tools for predicting and understanding the conformational preferences of molecules. ijert.org Methods such as molecular mechanics, ab initio calculations, and Density Functional Theory (DFT) are used to calculate the energies of different conformers and thus predict their relative stabilities. ijert.orgsapub.org
Ab Initio and DFT Methods: These quantum mechanical approaches solve the Schrödinger equation to determine the electronic structure and energy of a molecule. ijert.org By performing geometry optimizations, researchers can find the lowest energy structures (the most stable conformers) on the potential energy surface. ijert.org For cyclohexane derivatives, calculations can be performed for both the diequatorial and diaxial chair conformations of the trans isomer. The energy difference (ΔG) between these conformers can be calculated, allowing for a prediction of the equilibrium constant (Keq) and the population of each conformer at a given temperature. masterorganicchemistry.com Both experimental and computational studies consistently show the chair conformation to be the most stable. researchgate.net
Molecular Mechanics: This method uses classical physics to model molecules as a collection of atoms held together by springs (bonds). It is computationally less intensive than quantum methods and is well-suited for calculating the steric energy of large molecules and exploring conformational landscapes. sapub.org
These theoretical studies consistently confirm that for trans-1,4-disubstituted cyclohexanes, the diequatorial conformer is significantly more stable than the diaxial conformer, especially when the substituents are bulky like the isobutoxy group. libretexts.orgunacademy.com
| Substituent | A-Value (kcal/mol) | Equatorial Preference |
|---|---|---|
| -OH | 0.87 | High |
| -CH₃ | 1.70 | Very High |
| -NH₂ | ~1.4-1.6 | Very High |
| -O-Alkyl | ~0.6-0.9 | High |
| -C(CH₃)₃ (tert-butyl) | >4.5 | Extremely High |
Note: The A-value represents the energy difference (ΔG°) between the equatorial and axial conformers. A larger A-value indicates a stronger preference for the equatorial position.
The specific structural features of the isobutoxy and amino groups in this compound influence its properties and interactions. The dominant structural motif is the strong preference of both the relatively bulky isobutoxy group and the amino group for the equatorial position to minimize 1,3-diaxial steric strain.
The amino group (-NH₂) is capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair on the nitrogen atom). This allows for intermolecular hydrogen bonding between molecules of this compound in the condensed phase, which can influence its physical properties such as boiling point and solubility.
Furthermore, the presence of the ether oxygen in the isobutoxy group introduces another potential hydrogen bond acceptor site. While intramolecular hydrogen bonding between the amino group and the isobutoxy oxygen is unlikely in the trans-1,4-diequatorial conformation due to the large distance separating them, this feature could be relevant in intermolecular interactions or in complexes with other molecules. The conformational rigidity provided by the diequatorial preference is a key structural characteristic of this and related trans-1,4-disubstituted cyclohexanes.
Trans 4 Isobutoxycyclohexanamine As a Versatile Synthetic Building Block
Integration into Complex Organic Synthesis for Advanced Molecular Architectures
The stereochemically defined trans-configuration of the 1,4-disubstituted cyclohexane (B81311) ring in trans-4-isobutoxycyclohexanamine provides a rigid and predictable scaffold for the synthesis of complex organic molecules. This inherent structural rigidity is highly advantageous in the design of molecules where precise spatial arrangement of functional groups is critical for their intended function.
The primary amine of this compound serves as a versatile handle for a wide array of chemical transformations. It readily participates in well-established reactions such as amide bond formation, reductive amination, and the formation of ureas and thioureas. These reactions allow for the straightforward introduction of a vast range of substituents, enabling the construction of intricate and highly functionalized molecular architectures. For instance, the acylation of the amino group with various carboxylic acids can introduce pharmacologically relevant moieties or reactive handles for further synthetic elaboration.
Utility in the Construction of Scaffolds for Chemical Biology and Drug Discovery
In the realms of chemical biology and drug discovery, the concept of a "scaffold" is paramount. A scaffold represents the core molecular framework upon which diverse functional groups can be appended to create a library of related compounds for biological screening. The this compound moiety has emerged as an attractive scaffold due to its desirable physicochemical properties. The saturated cyclohexane core often imparts improved metabolic stability and three-dimensionality to drug candidates compared to flat aromatic systems.
The isobutoxy group, while seemingly simple, can play a crucial role in modulating the lipophilicity and pharmacokinetic profile of a molecule. Its presence can enhance membrane permeability and influence binding to biological targets. The combination of the rigid cyclohexane ring, the flexible isobutoxy chain, and the reactive amino group provides a powerful platform for the design of novel therapeutic agents. For example, a patent for trans-4-amino(alkyl)-1-pyridylcarbamoylcyclohexane compounds, which are structurally related to this compound, highlights their potential as antihypertensive agents and for improving coronary and cerebral circulation. This underscores the therapeutic potential of the trans-4-aminocyclohexane core in medicinal chemistry. Furthermore, studies on bitopic ligands incorporating a trans-cyclohexyl linker for G-protein coupled receptors (GPCRs) demonstrate the utility of this scaffold in designing molecules that can interact with complex biological targets in a specific manner.
Application in the Design and Generation of Diverse Chemical Libraries
The generation of diverse chemical libraries is a cornerstone of modern high-throughput screening (HTS) campaigns aimed at identifying new lead compounds in drug discovery. The suitability of a building block for combinatorial chemistry hinges on its reactivity, the diversity of functionalities it can introduce, and the ease of purification of the resulting products.
This compound is well-suited for the construction of such libraries. Its primary amine allows for facile parallel synthesis of large numbers of amides, sulfonamides, ureas, and other derivatives by reacting it with a diverse set of commercially available carboxylic acids, sulfonyl chlorides, and isocyanates. The straightforward nature of these reactions, often proceeding with high yields and purities, makes this building block amenable to automated synthesis platforms. The resulting libraries of compounds, based on the rigid trans-1,4-cyclohexane scaffold, can effectively explore a defined chemical space, increasing the probability of identifying hits against a variety of biological targets.
Precursor in the Development of Novel Functional Materials
Beyond its applications in the life sciences, the structural attributes of this compound and its derivatives make them promising precursors for the development of novel functional materials. The rigid and anisotropic nature of the cyclohexane ring is a key feature in the design of liquid crystals.
Exploration of Derivatives and Analogues of Trans 4 Isobutoxycyclohexanamine
Systematic Synthesis of Substituted Cyclohexanamine Derivatives
The synthesis of derivatives of trans-4-isobutoxycyclohexanamine can be approached in a modular fashion, starting from the preparation of the core structure, followed by modifications of its functional groups. The parent structure is typically assembled from readily available starting materials like 1,4-cyclohexanedione or p-aminophenol.
A common route involves the stereoselective synthesis of trans-4-aminocyclohexanol. For instance, enzymatic methods employing keto reductases (KREDs) and amine transaminases (ATAs) have been developed to convert 1,4-cyclohexanedione into either cis- or trans-4-aminocyclohexanol with high diastereoselectivity. d-nb.inforesearchgate.net By selecting an appropriate transaminase, the trans-isomer can be favored.
Once trans-4-aminocyclohexanol is obtained, the isobutoxy group can be introduced via an etherification reaction, such as the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group from isobutyl halide (e.g., isobutyl bromide).
Variation of the Alkoxy Moiety and its Stereochemical Influence
A systematic investigation into the role of the alkoxy group involves replacing the isobutoxy moiety with a variety of other alkoxy groups, ranging from small, linear chains to larger, more complex structures. This can be achieved by reacting trans-4-aminocyclohexanol with a range of alkyl halides or sulfonates.
The nature of the alkoxy group (R-O-) at the C-4 position is not expected to significantly alter the stereochemical outcome of the synthesis of the trans-cyclohexane backbone, as the key stereochemistry-determining steps often occur prior to the etherification. However, the size and shape of the alkoxy group can have a profound influence on the physical and chemical properties of the resulting molecule.
The table below illustrates a hypothetical series of trans-4-alkoxycyclohexanamine analogues synthesized from trans-4-aminocyclohexanol.
| Compound ID | Alkoxy Group (R-O-) | Alkyl Halide (R-X) Used | Expected Yield (%) |
| 1a | Methoxy | Methyl iodide | 95 |
| 1b | Ethoxy | Ethyl bromide | 92 |
| 1c | n-Propoxy | n-Propyl bromide | 88 |
| 1d | Isopropoxy | Isopropyl bromide | 85 |
| 1e | n-Butoxy | n-Butyl bromide | 87 |
| 1f | Isobutoxy | Isobutyl bromide | 84 |
| 1g | sec-Butoxy | sec-Butyl bromide | 80 |
| 1h | tert-Butoxy | tert-Butyl bromide | 65 |
| 1i | Benzyloxy | Benzyl bromide | 90 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The expected yields reflect the principles of the SN2 reaction, where sterically hindered alkyl halides, such as tert-butyl bromide, are more prone to elimination side reactions, leading to lower yields of the desired ether.
Derivatization of the Amine Functionality for Specific Reactivities
The primary amine group in this compound is a versatile handle for a wide array of chemical transformations. Its derivatization can be used to introduce new functionalities, modulate the compound's properties, or prepare it for subsequent coupling reactions. Common derivatization strategies include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is often used to protect the amine or to introduce specific functional groups.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. This can be used to tune the basicity and nucleophilicity of the nitrogen atom.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines with more complex substituents.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides, which are generally stable and can alter the electronic properties of the molecule.
Urea and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates, respectively, to introduce functionalities capable of hydrogen bonding.
These reactions allow for the creation of a diverse library of compounds from a common starting material, enabling systematic exploration of structure-activity relationships.
Impact of Substituent Effects on Conformation and Reactivity
The cyclohexane (B81311) ring exists predominantly in a chair conformation to minimize angular and torsional strain. In a 1,4-disubstituted cyclohexane, the two substituents can be either on the same side of the ring (cis) or on opposite sides (trans). For the trans isomer, the most stable conformation is the one where both substituents occupy equatorial positions, as this minimizes steric interactions, particularly 1,3-diaxial interactions. spcmc.ac.inscribd.com
In this compound, both the isobutoxy and the amino groups will strongly prefer the equatorial positions. The equilibrium between the diequatorial and the diaxial conformers is heavily skewed towards the diequatorial form.
When the amine or isobutoxy group is derivatized, the size and nature of the new substituent will influence this conformational preference. A bulkier substituent will have a stronger preference for the equatorial position. For example, replacing the amino group with a large tri-substituted amide group will further lock the cyclohexane ring in the diequatorial conformation.
The reactivity of the functional groups is also influenced by their conformational position. An equatorial group is generally more sterically accessible and therefore more reactive than an axial group. Since both key functional groups in this compound and its derivatives are predominantly equatorial, they are expected to exhibit typical reactivity.
The electronic nature of the substituents can also play a role. For instance, converting the amine to an electron-withdrawing amide or sulfonamide group will decrease the nucleophilicity of the nitrogen atom and can also influence the reactivity of other parts of the molecule through inductive effects.
Structure-Activity and Structure-Property Relationship Studies in Cyclohexanamine Analogues
Structure-activity relationship (SAR) and structure-property relationship (SPR) studies aim to correlate the chemical structure of a molecule with its biological activity or physical properties, respectively. For analogues of this compound, such studies would involve synthesizing a library of derivatives and evaluating them in relevant assays.
For example, if these compounds were being investigated as enzyme inhibitors, a typical SAR study might explore how changes in the alkoxy group and modifications to the amine functionality affect inhibitory potency.
The following data table presents hypothetical SAR data for a series of trans-4-alkoxycyclohexanamine derivatives against a fictional enzyme, "Cyclo-oxygenase X".
| Compound ID | Alkoxy Group (R) | Amine Derivatization | IC50 (nM) |
| 2a | Isobutoxy | -NH2 | 580 |
| 2b | Isobutoxy | -NH-Acetyl | 250 |
| 2c | Isobutoxy | -NH-Benzoyl | 120 |
| 2d | Methoxy | -NH-Benzoyl | 350 |
| 2e | n-Butoxy | -NH-Benzoyl | 135 |
| 2f | Benzyloxy | -NH-Benzoyl | 85 |
| 2g | Isobutoxy | -N(CH3)2 | >1000 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
From this hypothetical data, several trends can be observed:
Acylation of the amine group (compounds 2b and 2c ) improves potency compared to the primary amine (2a ), suggesting that an amide functionality is preferred for binding.
A larger, aromatic acyl group (benzoyl, 2c ) is more effective than a smaller one (acetyl, 2b ).
The nature of the alkoxy group also plays a role. A benzyloxy group (2f ) provides the highest potency, indicating a potential beneficial interaction with the enzyme's binding pocket.
Methylation of the amine to a tertiary amine (2g ) leads to a significant loss of activity, possibly due to steric hindrance or the loss of a key hydrogen bond donor.
Similarly, SPR studies could investigate how these structural modifications affect properties like solubility, lipophilicity (logP), and metabolic stability. For example, increasing the size of the alkoxy group would likely increase the lipophilicity of the compound.
Catalytic Applications of Trans 4 Isobutoxycyclohexanamine and Functionalized Analogues
Role as Chiral Ligands in Asymmetric Catalysis
The core structure of trans-4-isobutoxycyclohexanamine, a substituted cyclohexanediamine (B8721093), is a classic scaffold for developing chiral ligands used in asymmetric catalysis. Enantiomerically pure trans-1,2-diaminocyclohexane (DACH) is a privileged chiral scaffold used to construct a multitude of ligands for asymmetric synthesis. acs.orgresearchgate.net These ligands coordinate with a metal center, creating a chiral environment that forces a reaction to proceed enantioselectively, yielding one enantiomer of the product in excess.
The effectiveness of these ligands stems from the rigid and well-defined conformational structure of the cyclohexane (B81311) ring, which, combined with the stereochemistry of the amine groups, creates a highly effective chiral pocket around the metal catalyst. This principle is famously demonstrated in Jacobsen's catalyst, a manganese-salen complex derived from (R,R)-1,2-diaminocyclohexane, which is highly effective for the enantioselective epoxidation of alkenes. wisc.edu
Functionalized analogues of DACH have been successfully employed in a wide array of metal-catalyzed asymmetric reactions. For instance, N,N'-disubstituted DACH derivatives are crucial in forming catalysts for reactions like asymmetric cyclopropanation and various C-C bond-forming reactions. acs.org The isobutoxy group in this compound would act as a bulky, electron-donating substituent, which could influence the steric and electronic properties of a resulting metal complex, potentially fine-tuning its reactivity and selectivity for specific substrates.
Table 1: Examples of DACH-Derived Ligands in Asymmetric Catalysis
| Catalyst System | Reaction Type | Achieved Enantioselectivity (ee) |
|---|---|---|
| (R,R)-DACH-derived Trost ligand with Palladium | Asymmetric Allylic Alkylation | Up to >99% ee |
| Jacobsen's Catalyst (Mn-salen with (R,R)-DACH) | Epoxidation of unfunctionalized olefins | Up to >98% ee |
This table presents representative data for well-known DACH-derived catalysts to illustrate the potential of the cyclohexanediamine scaffold.
Organocatalytic Properties and Mechanisms
Organocatalysis, which uses small organic molecules as catalysts, represents another significant area where this compound and its analogues can be applied. Chiral primary and secondary amines derived from the cyclohexanediamine framework are workhorses in this field. researchgate.net They operate primarily through two key mechanistic pathways: enamine and iminium ion catalysis.
In enamine catalysis , a primary or secondary amine catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine can then react with an electrophile. The chiral environment of the catalyst directs this attack to produce a stereodefined product.
In iminium ion catalysis , the amine catalyst condenses with an α,β-unsaturated carbonyl compound to form a transient iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack.
Bifunctional organocatalysts, which incorporate both a basic amine site and a hydrogen-bond donor group (like thiourea (B124793) or squaramide) onto a DACH scaffold, are particularly effective. researchgate.netmdpi.com These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to high levels of stereocontrol. The this compound structure could serve as a foundational element for such bifunctional catalysts, where the amine provides the catalytic site and the isobutoxy group could be modified or used to influence the catalyst's solubility and steric profile. For example, organocatalyzed Michael-Michael cascade reactions have been developed to generate highly functionalized cyclohexenes with excellent stereoselectivity using diarylprolinol silyl (B83357) ether catalysts, highlighting the power of amine-based organocatalysis in complex molecule synthesis. nih.gov
Development of Heterogeneous Catalysts Utilizing Amine-Functionalized Supports
Immobilizing homogeneous catalysts onto solid supports is a critical strategy for improving catalyst recyclability and simplifying product purification, thereby enhancing the sustainability of chemical processes. Amine-functionalized supports, often based on silica (B1680970) (SiO₂), are widely used for this purpose. nih.govresearchgate.net The amine groups on the support surface can act as anchoring points for metal catalysts or can themselves serve as basic catalytic sites.
This compound or similar functionalized cyclohexylamines can be grafted onto a support material like mesoporous silica (e.g., MCM-41 or SBA-15). acs.orgrsc.org This can be achieved by reacting a silane-modified analogue of the amine with the surface silanol (B1196071) groups of the silica. The resulting heterogeneous catalyst would possess chiral amine sites within a porous structure. These supported catalysts offer several advantages:
Enhanced Stability : The rigid support can prevent catalyst degradation.
Recyclability : The solid catalyst can be easily filtered off from the reaction mixture and reused.
Site Isolation : Immobilization can prevent bimolecular decomposition pathways, sometimes leading to improved catalytic activity.
Research has shown that amine-functionalized silicas can act as effective "non-innocent" supports. For instance, an amine-functionalized MCM-41 support used for copper-catalyzed A³-coupling reactions not only delivered the catalytic species but also confined them within its pores, leading to superior performance compared to the homogeneous catalyst. acs.org Similarly, PdIr nanoparticles supported on amine-functionalized SBA-15 showed excellent performance in the dehydrogenation of formic acid, where the amine groups played a synergistic role in activating the reactant. rsc.org
Table 2: Performance of Amine-Functionalized Silica Catalysts
| Catalyst System | Support Material | Reaction | Key Finding |
|---|---|---|---|
| Cu(I) | Amine-functionalized MCM-41 | A³-Coupling | Achieved 95% yield with only 0.02 mol% catalyst due to confinement effects. acs.org |
| PdIr Nanoparticles | Amine-functionalized SBA-15 | Formic Acid Dehydrogenation | Synergistic interaction between metal and amine support boosted catalytic activity at room temperature. rsc.org |
Kinetic and Mechanistic Investigations of Cyclohexanamine-Mediated Catalytic Reactions
Understanding the kinetics and mechanisms of catalytic reactions is crucial for optimizing reaction conditions and designing more efficient catalysts. For amine-catalyzed reactions, kinetic studies often reveal complex relationships. For example, in reactions involving amines, a fractional-order dependence on the amine concentration is frequently observed. utmb.edu This suggests the formation of a catalyst-substrate complex in a pre-equilibrium step before the rate-determining step. utmb.edu
Kinetic resolution processes, where a catalyst reacts at different rates with the two enantiomers of a racemic substrate, are a powerful application of chiral amine catalysis. A Brønsted acid-catalyzed kinetic resolution of primary amines, for instance, relies on the condensation between an amine and a 1,3-diketone, showing that even simple amine functionality can lead to excellent enantioselectivity. acs.org
Mechanistic studies for cyclohexanamine-mediated catalysis would involve:
In-situ Spectroscopy : Techniques like NMR and IR spectroscopy can be used to identify key intermediates, such as the enamine or iminium ions.
Computational Modeling (DFT) : Density Functional Theory calculations can elucidate transition state structures and reaction energy profiles, providing insight into the source of stereoselectivity. mdpi.com
Kinetic Analysis : Measuring reaction rates under varying concentrations of reactants and catalyst helps to establish the rate law and supports a proposed mechanism.
For a catalyst derived from this compound, kinetic studies would be essential to determine how the bulky isobutoxy group affects the rate of catalyst-substrate complex formation and the subsequent turnover-limiting step.
Theoretical and Computational Chemistry of Trans 4 Isobutoxycyclohexanamine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations, often employing methods like Density Functional Theory (DFT), can determine a molecule's electronic energy, the distribution of electron density, and the energies of its molecular orbitals. Such information is crucial for predicting a molecule's reactivity.
For a molecule like trans-4-isobutoxycyclohexanamine, key aspects of its electronic structure that would be of interest include the distribution of electrostatic potential (ESP) and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The ESP map highlights regions of positive and negative charge, indicating likely sites for electrophilic and nucleophilic attack. The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and reactivity.
Table 1: Illustrative Quantum Chemical Properties of a Substituted Cyclohexanamine (Hypothetical Data)
| Property | Value | Significance |
| HOMO Energy | -8.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | 2.1 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 10.6 eV | Indicator of chemical stability. |
| Dipole Moment | 1.8 D | Measures the overall polarity of the molecule. |
Note: The data in this table is hypothetical and serves to illustrate the types of information obtained from quantum chemical calculations. Actual values for this compound would require specific DFT calculations.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for exploring the dynamic nature of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, providing a detailed picture of a molecule's conformational landscape and its interactions with other molecules, such as solvents or reactants.
For this compound, the cyclohexane (B81311) ring can exist in different chair and boat conformations. The trans configuration of the substituents at positions 1 and 4 will favor a diequatorial arrangement in the chair conformation to minimize steric hindrance. MD simulations can quantify the relative energies of different conformations and the energy barriers between them.
Furthermore, MD simulations can shed light on how this compound interacts with its environment. For example, in an aqueous solution, the amino and ether oxygen atoms would form hydrogen bonds with water molecules. The isobutyl group, being hydrophobic, would have different interactions. Understanding these intermolecular forces is crucial for predicting solubility and behavior in different solvents. While specific MD studies on this compound are not published, resources like the Automated Topology Builder (ATB) provide force field parameters for related molecules like cyclohexylamine (B46788), which can be a starting point for such simulations. uq.edu.au
Table 2: Illustrative Conformational Analysis of a Substituted Cyclohexane from MD Simulations (Hypothetical Data)
| Conformation | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angles (°) |
| Chair (diequatorial) | 0.0 | 98.5 | C1-C2-C3-C4: 55.2, C2-C3-C4-C5: -55.1 |
| Chair (diaxial) | 5.2 | 1.0 | C1-C2-C3-C4: -54.8, C2-C3-C4-C5: 54.9 |
| Twist-Boat | 6.8 | 0.5 | C1-C2-C3-C4: 35.1, C2-C3-C4-C5: -34.9 |
Note: This data is hypothetical and for illustrative purposes. Actual values would be obtained from specific MD simulations of this compound.
Computational Prediction of Spectroscopic Data for Structural Confirmation
Computational chemistry can predict various spectroscopic properties, which are invaluable for confirming the structure of a synthesized compound. Techniques like DFT can be used to calculate nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra.
For this compound, predicted ¹H and ¹³C NMR spectra would show characteristic signals for the cyclohexyl ring protons and carbons, as well as for the isobutoxy group. The trans stereochemistry would be reflected in the coupling constants between the protons on the cyclohexane ring. Similarly, calculated IR spectra would show characteristic vibrational modes for the N-H and C-O bonds, among others. Comparing these predicted spectra with experimental data provides strong evidence for the compound's structure.
In Silico Design and Screening of Novel Cyclohexanamine-Based Catalysts
The structure of this compound, with its amino group and stereochemically defined cyclohexane scaffold, makes it and its derivatives interesting candidates for use as ligands in catalysis. In silico (computational) methods can be used to design and screen novel catalysts based on this molecular framework.
This process often involves building a library of virtual catalyst candidates by modifying the substituents on the cyclohexanamine core. The performance of these virtual catalysts for a specific reaction can then be evaluated using quantum chemical calculations to determine reaction barriers and transition state energies. This high-throughput screening allows researchers to identify the most promising candidates for experimental synthesis and testing, thereby accelerating the catalyst development process. For instance, research on the direct reductive amination of cyclohexanone (B45756) derivatives highlights the importance of catalyst design in achieving high selectivity and yield. researchgate.net
Elucidation of Reaction Mechanisms and Transition State Structures
Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition state structures. The energy of the transition state determines the activation energy and thus the rate of the reaction.
For the synthesis of this compound, one plausible route is the reductive amination of 4-isobutoxycyclohexanone. Computational studies could be employed to investigate the mechanism of this reaction, including the initial formation of a hemiaminal or imine intermediate, followed by reduction. The stereochemical outcome, leading to the trans product, can also be rationalized by examining the energies of the different transition states leading to the cis and trans isomers. The preference for the trans isomer is often driven by thermodynamic stability, where the bulkier substituents occupy equatorial positions to minimize steric strain. Research into the synthesis of related compounds, such as the key intermediates of the drug cariprazine, often involves detailed studies of reaction pathways to optimize the yield of the desired trans isomer. researchgate.net
Emerging Research Frontiers and Future Perspectives
Integration with High-Throughput Synthesis and Automation Technologies
The synthesis of structurally complex molecules like trans-4-isobutoxycyclohexanamine is increasingly benefiting from the adoption of high-throughput and automated technologies. These approaches are pivotal in accelerating the discovery and optimization of synthetic routes and in the creation of diverse chemical libraries for screening purposes.
Automated synthesis platforms, such as robotic systems capable of performing reactions in 96-well plates, allow for the rapid generation of numerous derivatives. nih.gov This methodology enables the systematic variation of substituents on the cyclohexanamine core to explore structure-activity relationships efficiently. For instance, by employing automated liquid handlers, researchers can test a wide array of catalysts, solvents, and reaction conditions in parallel, significantly reducing the time required for process optimization. nih.gov
Furthermore, continuous-flow synthesis represents a key automation technology being applied to the production of related trans-4-substituted cyclohexane-1-amines. researchgate.net In continuous-flow setups, reactants are pumped through a series of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. This method has been successfully used in the production of highly diastereopure trans-amines (with diastereomeric excess greater than 99%), demonstrating its power to enhance stereoselectivity and productivity. researchgate.net The integration of in-line purification and analysis tools within these flow systems further automates the production cycle, from starting materials to the final, purified compound. The synergy between high-throughput synthesis of compound libraries and high-throughput screening, such as protein crystallography, has the potential to dramatically accelerate the identification of new hits in medicinal chemistry projects. nih.gov
Applications in Supramolecular Assembly and Host-Guest Chemistry
The rigid trans-cyclohexane scaffold, combined with hydrogen-bonding capabilities of the amine and isobutoxy groups, makes this compound a promising candidate for applications in supramolecular chemistry. This field studies chemical systems composed of multiple molecules linked by non-covalent interactions.
In host-guest chemistry, a larger 'host' molecule can encapsulate a smaller 'guest' molecule. Derivatives of trans-cyclohexane-1,4-diamine have demonstrated the ability to act as effective host compounds, selectively including guest molecules like anilines during recrystallization processes. epa.gov This suggests that the this compound framework could be similarly employed to create hosts for molecular recognition, separation, or transport. The specific geometry and functional groups would dictate the selectivity for certain guests.
Conversely, the adamantane-like shape of the cyclohexane (B81311) ring allows it to act as a guest, fitting into the cavities of larger host molecules such as cyclodextrins. mdpi.com The stability of such complexes is governed by a combination of factors including van der Waals forces and hydrogen bonding. mdpi.com The formation of these host-guest complexes can enhance the solubility and stability of the guest molecule. nih.gov The isobutoxy and amine functionalities on the cyclohexane ring could serve as secondary interaction sites, providing additional stability and specificity to the supramolecular assembly. The ability of related cyclohexanone (B45756) structures to form adaptable cavities capable of including various guest molecules highlights the versatility of the cyclohexane scaffold in forming complex, functional architectures. nih.gov
Development of Sustainable and Atom-Economical Synthetic Pathways
Modern chemical synthesis places a strong emphasis on "green chemistry" principles, aiming for processes that are both efficient and environmentally benign. The development of sustainable and atom-economical routes to this compound and its precursors is a key area of ongoing research.
A significant advancement is the use of biocatalysis, particularly with enzymes like transaminases. researchgate.net Transaminases can be used for the highly selective amination of a corresponding ketone precursor or for the selective deamination of the undesired cis-diastereomer from a mixture. researchgate.net This enzymatic process offers several advantages over traditional chemical methods:
High Stereoselectivity: It can produce the desired trans-isomer with exceptional purity, avoiding the need for complex chiral separation steps.
Mild Reaction Conditions: Enzymes operate under mild conditions (temperature and pressure), reducing energy consumption.
Reduced Waste: Biocatalytic routes often eliminate the need for heavy metal catalysts and hazardous reagents.
Another sustainable strategy involves the use of bio-based building blocks for the synthesis of precursors. For example, 1,4-cyclohexanedicarboxylic acid, a related cycloaliphatic compound, can be produced via green routes and used in solvent-free melt polymerization to create polyesters, demonstrating a commitment to reducing solvent waste and utilizing renewable resources. mdpi.com
| Synthesis Strategy | Key Advantages | Relevant Precursor/Analog |
| Biocatalysis (Transaminases) | High stereoselectivity (>99% de), mild conditions, reduced waste, enhanced productivity. researchgate.net | trans-4-substituted cyclohexane-1-amines researchgate.net |
| Continuous-Flow Synthesis | Precise control, enhanced safety, high productivity and purity. researchgate.net | trans-4-substituted cyclohexane-1-amines researchgate.net |
| Use of Bio-based Building Blocks | Reduced reliance on fossil fuels, improved sustainability profile. mdpi.com | Poly(butylene trans-1,4-cyclohexanedicarboxylate) mdpi.com |
| Solvent-Free Synthesis | Minimizes environmental impact and waste from volatile organic compounds. mdpi.com | Bio-based cycloaliphatic polymers mdpi.com |
Advanced Analytical Methodologies for Stereochemical Purity and Reaction Monitoring
The synthesis and application of this compound rely heavily on sophisticated analytical techniques to ensure stereochemical purity and to monitor reaction progress effectively. Given that the biological or chemical activity of stereoisomers can differ significantly, confirming the trans configuration is critical.
Advanced chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, are essential for separating and quantifying the cis and trans isomers. For real-time monitoring of reactions, especially in continuous-flow systems, techniques like in-line infrared (IR) spectroscopy or Raman spectroscopy can be integrated.
For detailed structural confirmation, a suite of advanced methods is employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-dimensional NMR techniques (e.g., COSY, NOESY) are used to determine the relative stereochemistry of protons on the cyclohexane ring, confirming the trans arrangement.
X-ray Crystallography: This technique provides unambiguous proof of the three-dimensional structure and stereochemistry of the molecule in its crystalline state. mdpi.com It is also the definitive method for analyzing the precise geometry of host-guest complexes. nih.gov
Thermogravimetric Analysis (TGA): When coupled with other techniques like IR spectroscopy (TG-IR), TGA can be used to study the thermal stability of compounds and to analyze the composition of host-guest complexes by monitoring the release of the guest molecule upon heating. nih.gov
| Analytical Technique | Application in the Study of Cyclohexane Derivatives |
| X-ray Diffraction | Unambiguous determination of 3D structure, stereochemistry, and host-guest complex geometry. mdpi.comnih.gov |
| Nuclear Magnetic Resonance (NMR) | Confirmation of stereochemistry and analysis of host-guest interactions in solution. nih.gov |
| Thermogravimetry-Infrared (TG-IR) | Analysis of thermal stability and composition of supramolecular complexes. nih.gov |
| Chiral HPLC | Separation and quantification of cis and trans stereoisomers to determine diastereomeric purity. researchgate.net |
| Quantum Chemical Methods (DFT) | Prediction of stable conformations, thermodynamic properties, and NMR spectra for host-guest complexes. mdpi.com |
The application of these advanced analytical methodologies is indispensable for quality control and for gaining a deeper understanding of the chemical behavior of this compound, paving the way for its use in highly specific and advanced applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
